molecular formula C19H17N3O3 B2808881 2-methoxy-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide CAS No. 1207053-60-8

2-methoxy-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide

Cat. No.: B2808881
CAS No.: 1207053-60-8
M. Wt: 335.363
InChI Key: IUIVUEXAHYDSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a methoxy group attached to the benzene ring and a pyridazinyl group linked through an ether bond to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

2-methoxy-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide
  • 2-methoxy-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)propionamide

Uniqueness

2-methoxy-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is unique due to its specific structural features, such as the methoxy group and the pyridazinyl moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methoxy-N-[3-(6-methylpyridazin-3-yl)oxyphenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-13-10-11-18(22-21-13)25-15-7-5-6-14(12-15)20-19(23)16-8-3-4-9-17(16)24-2/h3-12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIVUEXAHYDSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.